Methyl 2,5-dibromo-6-chloronicotinate
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Overview
Description
Methyl 2,5-dibromo-6-chloronicotinate is a heterocyclic organic compound with the molecular formula C7H4Br2ClNO2. It is a derivative of nicotinic acid, featuring bromine and chlorine substituents on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dibromo-6-chloronicotinate typically involves the bromination and chlorination of nicotinic acid derivatives. One common method includes the bromination of 2,6-dichloronicotinic acid followed by esterification with methanol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-6-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce partially or fully reduced derivatives .
Scientific Research Applications
Methyl 2,5-dibromo-6-chloronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromo-6-chloronicotinate involves its interaction with specific molecular targets. The bromine and chlorine substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dibromo-6-fluoronicotinate
- Methyl 2,5-dibromo-6-iodonicotinate
- Methyl 2,5-dichloro-6-bromonicotinate
Uniqueness
Methyl 2,5-dibromo-6-chloronicotinate is unique due to the specific combination of bromine and chlorine substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H4Br2ClNO2 |
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Molecular Weight |
329.37 g/mol |
IUPAC Name |
methyl 2,5-dibromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H4Br2ClNO2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3 |
InChI Key |
NKHCGQJBSYBFCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Br)Cl)Br |
Origin of Product |
United States |
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